molecular formula C23H23N3O5 B2933633 7-(diethylamino)-3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one CAS No. 892757-58-3

7-(diethylamino)-3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one

Cat. No. B2933633
CAS RN: 892757-58-3
M. Wt: 421.453
InChI Key: BIPROLBSXXHGNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains several functional groups including a diethylamino group, a chromen-2-one group (which is a type of coumarin), a 1,2,4-oxadiazole ring, and a dimethoxyphenyl group. These groups suggest that the compound could have interesting optical properties and could potentially be used in fluorescence applications .

Scientific Research Applications

Highly Sensitive Probes for Metal Ions Detection

  • Chromium Detection in Living Cells: A study by Mani et al. (2018) developed a highly sensitive coumarin–pyrazolone probe capable of detecting Cr3+ ions. This probe, upon interacting with Cr3+ ions, demonstrated a quick color response from fluorescent green to colorless, indicating significant quenching of fluorescence at 506 nm in dimethyl sulfoxide medium. This finding highlights the probe's potential application in bioimaging and environmental monitoring of chromium ions, utilizing its high sensitivity and specificity for Cr3+ detection in living cells (Mani et al., 2018).

Antioxidant Properties and Electrochemical Behavior

  • Electrochemical Studies of Salicylic Acid Derivatives: Poojari et al. (2016) explored the antioxidant properties and electrochemical behavior of acetyl salicylic acid derivatives, highlighting their potential in preventing diseases associated with oxidative stress. These derivatives demonstrated significant antioxidant properties, correlating well with their redox properties, which could be leveraged in developing therapeutic agents or dietary supplements (Poojari et al., 2016).

Fluorescence Probes for Biological Applications

  • Selective Detection of Sulfite

    Sun et al. (2017) synthesized a fluorescent probe for selective detection of sulfite in living cells. This probe, based on a Michael addition mechanism, changes color from orange to yellow with strong blue-green fluorescence upon interaction with sulfite, demonstrating its utility in monitoring sulfite levels in both realistic samples and biological systems (Sun et al., 2017).

  • Cu-Selective Fluorescent Sensing in Mammalian Kidney Cells

    Wani et al. (2016) reported on a coumarin–pyrene based fluorescent probe for the selective detection of Cu2+ ions. The probe exhibited substantial fluorescence quenching upon binding with Cu2+, suggesting its potential as a fluorescent sensor for detecting Cu2+ in biological samples, including mammalian kidney cells (Wani et al., 2016).

Antimicrobial Activity

  • Schiff Bases of Coumarin-Incorporated 1,3,4-Oxadiazole Derivatives: Bhat et al. (2013) synthesized Schiff bases of coumarin-incorporated 1,3,4-oxadiazole derivatives, evaluating their antimicrobial activity. These compounds showed significant growth inhibition against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Bhat et al., 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used in fluorescence applications, its mechanism of action would involve the absorption and emission of light .

properties

IUPAC Name

7-(diethylamino)-3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5/c1-5-26(6-2)15-11-10-14-12-17(23(27)30-19(14)13-15)22-24-21(25-31-22)16-8-7-9-18(28-3)20(16)29-4/h7-13H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIPROLBSXXHGNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC(=NO3)C4=C(C(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.